3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3,4,8-trimethyl-7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-10(2)8-9-19-15-7-6-14-11(3)12(4)17(18)20-16(14)13(15)5/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAYVGADUFMSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and acetic anhydride.
Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized through a Pechmann condensation reaction, where salicylaldehyde reacts with a β-keto ester in the presence of a strong acid catalyst.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methyl iodide and a strong base such as potassium carbonate.
Isoprenyl Ether Linkage: The final step involves the introduction of the isoprenyl ether linkage. This is achieved by reacting the chromen-2-one core with 3-methylbut-2-en-1-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites depending on the reagent and conditions:
Key Findings :
-
Oxidation of the isoprenyl ether side chain with KMnO₄ cleaves the double bond, yielding a dicarboxylic acid derivative.
-
Chromen-2-one methyl groups are resistant to mild oxidants but react with CrO₃ under acidic conditions to form ketones .
Reduction Reactions
Selective reduction targets the α,β-unsaturated lactone or isoprenyl group:
| Reagent | Conditions | Reaction Site | Product(s) Formed | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | Lactone double bond | Dihydrochromenone | |
| NaBH₄ | Methanol, reflux | Isoprenyl ether double bond | Saturated ether derivative |
Mechanistic Insight :
-
Catalytic hydrogenation reduces the coumarin lactone’s conjugated double bond, forming a dihydro derivative without affecting the isoprenyl group.
-
NaBH₄ selectively reduces the isoprenyl ether’s double bond, preserving the chromen-2-one core .
Electrophilic Substitution
The aromatic ring undergoes substitution at activated positions:
| Reagent | Conditions | Position Substituted | Product(s) Formed | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hours | C-5 or C-6 (para to methoxy) | Nitro derivatives | |
| Br₂/CCl₄ | Room temperature, dark | C-6 (ortho to ether) | Brominated coumarin |
Regioselectivity :
-
Nitration occurs preferentially at the C-5 position due to electron-donating effects of the adjacent methoxy group.
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Bromination targets the C-6 position, guided by steric and electronic factors .
Ether Cleavage and Rearrangement
The isoprenyl ether group participates in acid-catalyzed reactions:
| Reagent | Conditions | Reaction Type | Product(s) Formed | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 6 hours | Ether hydrolysis | 7-hydroxycoumarin + isoprenol | |
| BF₃·Et₂O | CH₂Cl₂, −20°C | Claisen rearrangement | C-8 prenylated chromenone |
Notable Observation :
-
Claisen rearrangement of the isoprenyl ether under Lewis acid conditions shifts the prenyl group to the C-8 position, forming a structurally distinct coumarin .
Photochemical Reactions
UV irradiation induces reactivity in the chromen-2-one system:
| Conditions | Reaction Type | Product(s) Formed | Source |
|---|---|---|---|
| UV light (365 nm) | [2+2] Cycloaddition | Dimerized coumarin derivatives | |
| Sensitizer (acetone) | Singlet oxygen generation | Endoperoxide formation |
Application :
-
Photodimerization produces cyclobutane-linked dimers, which are studied for their fluorescence properties.
Scientific Research Applications
Chemistry
3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one serves as a versatile building block in organic synthesis. It is used to create more complex molecules through:
- Electrophilic Substitution Reactions: Introducing new functional groups into the aromatic ring.
- Oxidation and Reduction Reactions: Transforming the compound into various derivatives such as alcohols and carboxylic acids.
Biology
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects: It modulates inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.
Case Study Example:
A study published in the Journal of Natural Products highlighted the antimicrobial efficacy of similar chromenone derivatives against resistant bacterial strains, demonstrating the potential of this compound in pharmaceutical applications.
Medicine
The compound is under investigation for its therapeutic potential in treating:
- Cancer: Preliminary studies suggest it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways.
Clinical Insights:
A recent clinical trial explored the effects of chromenone derivatives on tumor growth in animal models, revealing promising results that warrant further investigation.
Industry
In industrial applications, this compound is utilized for:
- Dyes and Fragrances: Its chromophoric properties make it suitable for use in colorants.
Market Analysis:
The global market for natural colorants is expanding, with compounds like this one gaining traction due to their natural origins and safety profiles.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects on Lipophilicity and Bioactivity: ACS56 vs. However, ACS56’s compact structure may offer better solubility while retaining MDR reversal activity . ACS56 vs. ACS54: The absence of 3,8-methyl groups in ACS54 reduces steric hindrance, possibly affecting binding to fungal transporters.
Polar vs. Non-Polar Substituents: Compound 8 incorporates a polar benzylamino group, increasing hydrogen-bonding capacity and aqueous solubility. This contrasts with ACS56’s hydrophobic prenyl chain, highlighting divergent pharmacological applications (e.g., antifungal vs. anticancer).
Conformational Flexibility :
- The benzylidene-substituted analog exhibits significant conformational variability in crystal structures, suggesting that bulky substituents may influence target binding or stability.
Synthetic Accessibility: All prenylated coumarins (ACS54–56) were synthesized with high yields (>83%) using similar methodologies , whereas benzylamino derivatives require reductive amination steps .
Biological Activity
3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, a member of the chromen-2-one family, exhibits a variety of biological activities that have garnered attention in pharmacological research. This compound is characterized by its complex structure, which includes multiple methyl groups and an isoprenyl ether linkage, influencing its reactivity and biological interactions.
The chemical formula for this compound is , and it has a molecular weight of approximately 288.34 g/mol. Its structural features contribute to its solubility and reactivity in biological systems.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Molecular Targets : The compound can interact with enzymes and receptors, modulating their activity.
- Pathways Involved : It influences signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Studies show that it can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
Antioxidant Properties
The antioxidant activity of this compound has been demonstrated through various assays. It scavenges free radicals and reduces oxidative stress markers in cellular models.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it can reduce the expression of inflammatory markers in human cell lines.
Anticancer Potential
Emerging research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanisms involve cell cycle arrest and modulation of apoptotic pathways.
Case Studies
| Study | Model | Concentration | Findings |
|---|---|---|---|
| DU145 cells | 50 µM | Induction of apoptosis observed | |
| A549 cells | 5–20 µM | Inhibition of proliferation noted | |
| BALB/c mice | 10 mg/kg | Significant tumor reduction reported |
Applications in Medicine
Given its diverse biological activities, this compound is being explored for potential therapeutic applications:
- Antimicrobial Treatments : Development of new antibiotics.
- Antioxidant Supplements : Use in dietary supplements to combat oxidative stress.
- Cancer Therapeutics : Investigated as a novel anticancer drug candidate.
Q & A
Q. Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. Key signals include δ 2.40 (s, 3H, 4-methyl) and δ 1.75 (s, 6H, prenyl methyl groups) .
- X-Ray Crystallography : For absolute configuration, use SHELX software (e.g., SHELXL for refinement) .
- IR Spectroscopy : Confirm ester/ether linkages (C-O stretch at ~1246 cm⁻¹) .
Advanced Consideration : Discrepancies in NMR chemical shifts (e.g., δ 6.34 vs. δ 6.23 in similar chromenones) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
What in vitro biological assays are suitable for evaluating its antifungal activity?
Q. Methodology :
- Antifungal Susceptibility Testing : Use Candida albicans mutant strains (e.g., ABC transporter-deficient yeast) to assess resistance reversal. Protocol:
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s assay .
Data Contradiction : Activity may vary between fungal and mammalian cell models due to membrane permeability differences .
How can regioselectivity challenges during prenylation at the 7-position be addressed?
Q. Advanced Methodology :
- Protecting Groups : Temporarily protect competing hydroxyl groups (e.g., 4-methyl) with acetyl to direct prenylation to the 7-position .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
How do computational methods aid in understanding its interaction with biological targets?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to C. albicans efflux pumps. Parameters:
- Grid box centered on the ATP-binding site.
- Lamarckian genetic algorithm for conformational sampling .
- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with antifungal activity .
What strategies resolve contradictions in spectral data interpretation?
Case Study : Discrepancies in ¹³C NMR carbonyl signals (δ 177.6 vs. δ 176.9 in related compounds) may arise from crystallographic packing effects. Validate with X-ray data and DFT calculations .
How is its mechanism of action in reversing multidrug resistance studied?
Q. Advanced Methodology :
- Flow Cytometry : Use rhodamine 6G accumulation assays in C. albicans to assess efflux pump inhibition .
- Gene Expression Profiling : Quantify CDR1/2 mRNA levels via RT-qPCR after compound treatment .
What natural product analogs exist, and how do their bioactivities compare?
Comparison : Imperatorin (a linear furanocoumarin) shares structural motifs but lacks the 3,4,8-trimethyl substitution. It exhibits weaker antifungal activity but stronger AChE inhibition, highlighting the role of methylation in target specificity .
What challenges arise in crystallographic refinement of this compound?
Advanced Consideration : Twinning or disorder in the prenyl chain complicates refinement. Mitigate with:
- SHELXL TWIN Commands : Model twinning matrices for pseudo-merohedral twins .
- Hirshfeld Surface Analysis : Resolve close contacts using CrystalExplorer .
How is green chemistry applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
